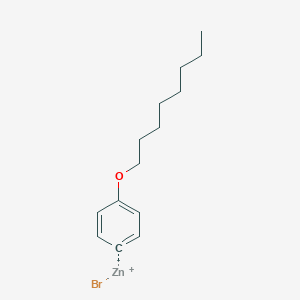
4-(Octyloxy)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Octyloxy)phenylZinc bromide is an organozinc compound with the molecular formula C14H21BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(Octyloxy)phenylZinc bromide can be synthesized through the direct insertion of zinc into 4-(octyloxy)bromobenzene. This process typically involves the use of zinc powder and a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .
Industrial Production Methods
In an industrial setting, the preparation of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle the air and moisture sensitivity of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Octyloxy)phenylZinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. This compound can also participate in substitution reactions, where the zinc-bromide bond is replaced by other functional groups .
Common Reagents and Conditions
The most common reagents used in reactions with this compound include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically carried out in solvents like THF or dimethylformamide (DMF) under an inert atmosphere .
Major Products Formed
The major products formed from reactions involving this compound are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
4-(Octyloxy)phenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including liquid crystals and organic semiconductors
Mecanismo De Acción
The mechanism of action of 4-(Octyloxy)phenylZinc bromide in cross-coupling reactions involves the transmetalation step, where the phenyl group is transferred from zinc to the palladium or nickel catalyst. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the catalyst. The molecular targets and pathways involved are primarily the metal catalysts and the electrophilic partners in the reaction .
Comparación Con Compuestos Similares
Similar Compounds
- PhenylZinc bromide
- 4-MethoxyphenylZinc bromide
- 4-(Hexyloxy)phenylZinc bromide
Uniqueness
4-(Octyloxy)phenylZinc bromide is unique due to its octyloxy substituent, which imparts specific solubility and reactivity characteristics. This makes it particularly useful in the synthesis of compounds where the octyloxy group is desired for its hydrophobic properties and electronic effects .
Propiedades
Fórmula molecular |
C14H21BrOZn |
|---|---|
Peso molecular |
350.6 g/mol |
Nombre IUPAC |
bromozinc(1+);octoxybenzene |
InChI |
InChI=1S/C14H21O.BrH.Zn/c1-2-3-4-5-6-10-13-15-14-11-8-7-9-12-14;;/h8-9,11-12H,2-6,10,13H2,1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UVNIBZFKXXGZJF-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCOC1=CC=[C-]C=C1.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![n-Methyl-2-(4-oxothieno[2,3-d]pyrimidin-3(4h)-yl)acetamide](/img/structure/B14891905.png)
![2-(5-Ethylbenzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B14891909.png)
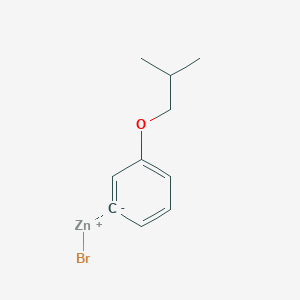
![(3AR,7aS)-2,2-dimethyltetrahydro-4H-[1,3]dioxolo[4,5-c]pyran-6-ol](/img/structure/B14891918.png)

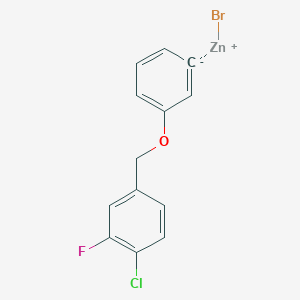

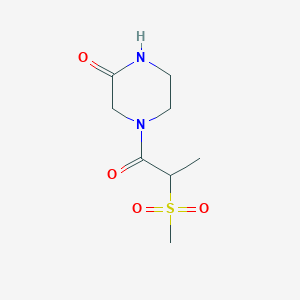
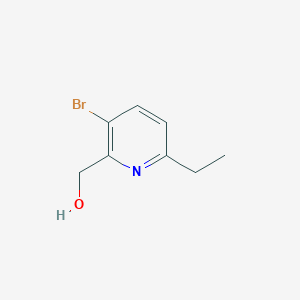

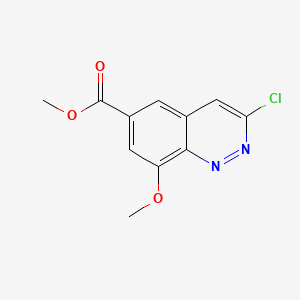


![2-Amino-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B14891975.png)
